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Inhibitor Name
| Class

Molecular Target

Key Activity /
Potency

Selectivity
Profile

Key Experimental
Evidence &
Applications

L-Moses (e.g.,
L-45)

Benzamide
Derivatives

(e.g.,
Compound 17)

PCAF/GCN5
Bromodomain
(Brd) [1]

PCAF Histone

Acetyltransferase

(HAT) domain [3]

First potent,
cell-active
inhibitor;
disrupts PCAF-
Brd histone
H3.3 interaction
in cells [1].

Inhibits PCAF
HAT activity;
more active
than Anacardic
acid at 100 uM
in vitro [3].

Highly selective
for
PCAF/GCN5
Brd subfamily;
co-crystal
structure with
PfGCN5
rationalizes
selectivity [1].

Varies; some
derivatives
show
cytotoxicity
across multiple
cancer cell lines

[3].

Neuroprotection:
Attenuates neuronal cell
death & UPR activation
in human iPSC-derived
cortical & dopaminergic
neurons [2]. Good
permeability, metabolic
stability, no cytotoxicity
in PBMCs [1] [2].

Cytotoxicity: Active
against human colon
(HCT 116, ICs0: 29.17
M), lung (A549, ICso:
32.09 uM) cancer cells
[3]. Improved cell
permeability vs.
Anacardic acid [3].
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Inhibitor Name
| Class

Anacardic Acid

Salidroside

Isothiazolones

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the core methodologies from the

pivotal studies.

Molecular Target

PCAF HAT, p300,
Tip60 (HAT
domains) [3]

PCAF protein [4]

PCAF HAT [4]

Key Activity /
Potency

Non-competitive
inhibitor of
PCAF HAT,
compelling
activity [3].

Binds PCAF,
inhibiting its
activity; reduces
TNF-o-induced
inflammation &
ER stress in
chondrocytes

[4].

Potent inhibitors
of PCAF [4].

Selectivity
Profile

Broad; inhibits
multiple HAT
families (p300,
PCAF, Tip60)

[3].

Not fully
defined;
exhibits anti-
inflammatory &
anti-apoptotic
effects via NF-
KB & ER stress
pathways [4].

Low; significant
off-target
activity due to
high chemical
reactivity with
thiol groups [4].

Key Experimental
Evidence &
Applications

Limitation: Poor cell
permeability limits
practical application,
though it shows
cytotoxicity &
radiosensitization [3].

In Vivo Efficacy:
Ameliorates disease
development in a
mouse model of
osteoarthritis (DMM
model) [4].

Limitation: High
cytotoxicity limits
research utility and

therapeutic potential [4].

Protocol: Demonstrating Neuroprotective Efficacy of L-Moses

This protocol is based on the study that identified L.-Moses as neuroprotective [2].
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e Cell Culture: Human induced pluripotent stem cells (iPSCs) were differentiated into cortical-like
neurons (iNeurons) or dopaminergic neurons.

¢ ER Stress Induction: Neurons were treated with Tunicamycin (Tun), a glycoprotein synthesis
inhibitor that induces ER stress and neuronal death. Typical concentration was 100 nM for cortical
neurons.

¢ L-Moses Treatment: Neurons were pre-treated with L-Moses (e.g., 12.5-25 yM) two days before the
onset of Tun challenge.

¢ Viability Assessment: Cell viability was measured using the MTS assay, a colorimetric method for
assessing metabolic activity.

¢ ER Stress Measurement: Activation of the unfolded protein response (UPR) was monitored by
guantifying levels of the pro-apoptotic transcription factor CHOP (DDIT3), often via qPCR or using a
reporter cell line.

The experimental workflow for this protocol can be visualized as follows:

Differentiate human iPSCs

:

Into cortical or
dopaminergic neurons

:

Pre-treat with L-Moses
(12.5-25 pM)

:

Induce ER stress with
Tunicamycin (100 nM)

'

Assay endpoints:
- MTS Viability
- CHOP Level (qPCR)
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Protocol: Characterizing L-Moses as a PCAF Bromodomain
Chemical Probe

This protocol outlines the key experiments used to validate L-Moses as a selective chemical probe [1].

¢ Biochemical Affinity & Selectivity: Iterative cycles of rational inhibitor design and biophysical
characterization (e.g., isothermal titration calorimetry, surface plasmon resonance) were used to
optimize potency.

e Structural Biology: A co-crystal structure of L-Moses bound to the homologous bromodomain
from Plasmodium falciparum GCN5 (PfGCN5) was solved to rationalize its high selectivity.

¢ Cellular Target Engagement: Disruption of the PCAF-histone interaction in a live-cell setting was
demonstrated using a nanoBRET assay.

e Drug-like Properties: Cell permeability was assessed in Caco-2 assays, metabolic stability was
tested in human and mouse liver microsomes, and general cytotoxicity was evaluated in
peripheral blood mononuclear cells (PBMCs).

The discovery and validation pipeline is summarized below:
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Rational Inhibitor Design

:

Synthesis of L.-45 (L.-Moses)

Click to download full resolution via product page

Conclusion and Research Implications

For researchers, the choice between these inhibitors depends heavily on the biological question and

experimental context:

e For targeting the PCAF bromodomain with high selectivity in cellular or animal models, particularly
in neuroscience research, L-Moses is the superior and best-validated tool compound currently
available [1] [2].

e |f your goal is to inhibit the HAT catalytic activity of PCAF, the benzamide derivatives represent a
more cell-permeable alternative to Anacardic Acid, though with a potentially different cytotoxicity

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s533399?utm_src=pdf-body-img
https://www.smolecule.com/products/s533399?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27966810/
https://www.nature.com/articles/s41598-023-31141-6
https://www.smolecule.com/products/s533399?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

profile [3].
e Salidroside presents a natural product option with demonstrated in vivo efficacy in an inflammatory
disease model (osteoarthritis), acting through PCAF inhibition among other pathways [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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